molecular formula C11H9NO5 B11874133 7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one CAS No. 88973-12-0

7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one

Cat. No.: B11874133
CAS No.: 88973-12-0
M. Wt: 235.19 g/mol
InChI Key: KRKSVXMDKWTURA-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement to yield the desired chromenone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to altered cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and nitro groups makes it a versatile compound for various applications .

Properties

CAS No.

88973-12-0

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

7-hydroxy-2,3-dimethyl-8-nitrochromen-4-one

InChI

InChI=1S/C11H9NO5/c1-5-6(2)17-11-7(10(5)14)3-4-8(13)9(11)12(15)16/h3-4,13H,1-2H3

InChI Key

KRKSVXMDKWTURA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])O)C

Origin of Product

United States

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